Functional AT1 Antagonism: CL-329167 Achieves Equivalent Coronary Protection at 100-Fold Lower Concentration vs. Losartan
In an isolated Langendorff-perfused rat heart model from animals with left ventricular hypertrophy (LVH), infusion of angiotensin II (10⁻⁸ M) increased coronary vascular resistance (CVR) by 19% over baseline. Co-infusion with CL-329167 at 10⁻⁷ M completely prevented this angiotensin II-induced increase in CVR, achieving functional blockade equivalent to the effect observed with losartan at a 100-fold higher concentration of 10⁻⁵ M [1]. Both AT1 antagonists prevented the increase in CVR, whereas the AT2 antagonist CG-42112A at 10⁻⁸ M did not, confirming AT1-specific mediation of the coronary vasoconstrictor response [1].
| Evidence Dimension | Functional antagonism of angiotensin II-induced coronary vasoconstriction (prevention of CVR increase) |
|---|---|
| Target Compound Data | CL-329167 at 10⁻⁷ M completely prevented Ang II-induced CVR increase |
| Comparator Or Baseline | Losartan at 10⁻⁵ M; Ang II alone (10⁻⁸ M) increased CVR by 19% vs. baseline in LVH hearts (P < 0.01) |
| Quantified Difference | CL-329167 achieves equivalent functional blockade at 100-fold lower concentration (10⁻⁷ M vs. 10⁻⁵ M) |
| Conditions | Isolated Langendorff-perfused rat hearts with pressure-overload LVH; Ang II infused at 10⁻⁸ M |
Why This Matters
This 100-fold potency advantage in functional tissue assays, beyond in vitro binding, directly impacts experimental design by reducing required compound quantities and minimizing potential off-target effects in organ-level cardiovascular studies.
- [1] Lopez JJ, Lorell BH, Ingelfinger JR, et al. Distribution and function of cardiac angiotensin AT1- and AT2-receptor subtypes in hypertrophied rat hearts. Am J Physiol. 1994;267(2 Pt 2):H844-H852. View Source
